MRT-83 hydrochloride

Beschreibung

BenchChem offers high-quality MRT-83 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MRT-83 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

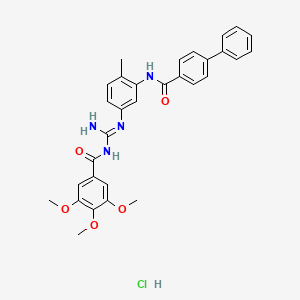

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O5.ClH/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20;/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQUUTBPNBYISX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of MRT-83 Hydrochloride, a Potent Smoothened Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 hydrochloride is a potent and selective small molecule inhibitor of the Hedgehog (Hh) signaling pathway. Contrary to any potential misclassification, MRT-83 does not operate through inhibition of ULK1/2 or induction of autophagy. Instead, it functions as a direct antagonist of the Smoothened (Smo) receptor, a pivotal G protein-coupled receptor in the Hh cascade. By binding to Smo, MRT-83 effectively blocks the downstream signaling events that lead to the activation of Gli transcription factors, which are implicated in the proliferation and survival of various cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of MRT-83 hydrochloride, including its effects on the Hedgehog signaling pathway, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays used to characterize its function.

Core Mechanism of Action: Antagonism of the Smoothened Receptor

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. In the absence of a ligand, Ptch tonically inhibits the activity of Smo, preventing its localization to the primary cilium and thereby keeping the pathway in an "off" state. Upon Hh binding, the inhibitory effect of Ptch on Smo is relieved. This allows Smo to translocate to the primary cilium, initiating a signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins then translocate to the nucleus and induce the expression of Hh target genes, which regulate cell proliferation, differentiation, and survival.

MRT-83 hydrochloride exerts its inhibitory effect by directly binding to the Smoothened receptor. This interaction prevents the conformational changes in Smo that are necessary for its activation and subsequent translocation to the primary cilium, even in the presence of an activating Hh ligand or a Smo agonist.[1] Consequently, the downstream signaling cascade is halted, the activation of Gli transcription factors is suppressed, and the expression of Hh target genes is downregulated. Notably, MRT-83 has been shown to be specific for the Hh pathway, with no significant activity observed in other signaling pathways, such as the Wnt pathway.[2]

Signaling Pathway Diagram

Caption: Inhibition of the Hedgehog signaling pathway by MRT-83 hydrochloride.

Quantitative Data Presentation

The inhibitory activity of MRT-83 hydrochloride has been quantified in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Assay Type | Cell Line | Description | IC50 (nM) | Reference |

| Hedgehog Pathway Reporter Assay | Shh-light2 | Measures Gli-dependent luciferase expression | 15 | [3] |

| Alkaline Phosphatase Assay | C3H10T1/2 | Measures osteoblast differentiation induced by Hh signaling | 11 | [3] |

| Bodipy-Cyclopamine Binding Assay | HEK293 cells expressing human Smo | Competitively inhibits the binding of a fluorescent cyclopamine analog to Smo | 4.6 | [4] |

| Granule Cell Precursor (GCP) Proliferation Assay | Rat GCPs | Inhibits ShhN-induced proliferation | ~3 | |

| Granule Cell Precursor (GCP) Proliferation Assay | Rat GCPs | Inhibits SAG-induced proliferation | ~6 | |

| Bodipy-Cyclopamine Binding Assay | Cells expressing mouse Smo | Competitively inhibits the binding of a fluorescent cyclopamine analog to Smo | 14 |

Experimental Protocols

Bodipy-Cyclopamine (BC) Competition Binding Assay

This assay is used to determine the ability of a compound to compete with a fluorescently labeled cyclopamine analog (Bodipy-cyclopamine) for binding to the Smoothened receptor.

Experimental Workflow:

Caption: Workflow for the Bodipy-cyclopamine competition binding assay.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. The cells are then transiently transfected with an expression vector encoding for human wild-type Smoothened.

-

Cell Preparation: Approximately 24 hours post-transfection, the cells are harvested by trypsinization. The cells are washed with phenol-red free DMEM supplemented with 0.5% fetal bovine serum and then fixed with 4% paraformaldehyde for 10 minutes at room temperature.

-

Incubation: The fixed cells are incubated with a constant concentration of Bodipy-cyclopamine (typically 5 nM) and a serial dilution of MRT-83 hydrochloride for 2 hours at 37°C.

-

Flow Cytometry Analysis: Following incubation, the cells are centrifuged, and the fluorescent signals are analyzed using a flow cytometer. The decrease in fluorescence intensity in the presence of MRT-83 indicates competitive binding to Smo.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of Bodipy-cyclopamine displacement against the concentration of MRT-83 hydrochloride.

Smoothened Ciliary Translocation Assay

This immunofluorescence-based assay visualizes the localization of Smoothened to the primary cilium upon Hedgehog pathway activation and its inhibition by MRT-83.

Experimental Workflow:

Caption: Workflow for the Smoothened ciliary translocation assay.

Methodology:

-

Cell Culture: NIH 3T3 cells are seeded onto glass coverslips. To induce the formation of primary cilia, the cells are serum-starved for 24 hours.

-

Treatment: The cells are then treated with a Smo agonist, such as SAG (Smoothened agonist), to induce the translocation of Smo to the primary cilium. A parallel set of cells is co-treated with SAG and varying concentrations of MRT-83 hydrochloride.

-

Fixation and Permeabilization: Following treatment, the cells are fixed with 4% paraformaldehyde and then permeabilized with a solution containing a detergent like Triton X-100 to allow antibody penetration.

-

Immunofluorescence Staining: The cells are incubated with primary antibodies against Smoothened and a marker for the primary cilium (e.g., acetylated α-tubulin). Subsequently, the cells are incubated with fluorescently labeled secondary antibodies.

-

Microscopy and Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The percentage of cells with Smo-positive cilia is quantified to determine the inhibitory effect of MRT-83 on Smo translocation.

Gli-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Methodology:

-

Cell Line: Shh-light2 cells, which are NIH 3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization, are used.

-

Cell Seeding: The cells are seeded in a 96-well plate and grown to confluence.

-

Treatment: The cells are then treated with a Hedgehog pathway activator, such as a Sonic Hedgehog-conditioned medium (ShhN), in the presence or absence of a serial dilution of MRT-83 hydrochloride.

-

Lysis and Luciferase Measurement: After an incubation period of approximately 30-40 hours, the cells are lysed. The firefly and Renilla luciferase activities in the cell lysates are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The IC50 value of MRT-83 is determined by plotting the normalized luciferase activity against the concentration of the compound.

Conclusion

MRT-83 hydrochloride is a highly potent and specific antagonist of the Smoothened receptor, a key component of the Hedgehog signaling pathway. Its mechanism of action involves the direct inhibition of Smo, thereby preventing its translocation to the primary cilium and blocking the subsequent activation of Gli-mediated gene transcription. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working on targeting the Hedgehog pathway in oncology and other diseases.

References

- 1. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Immunofluorescence-Based Detection of Hedgehog Pathway Components in Primary Cilia of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of MRT-83 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MRT-83 hydrochloride. It includes a summary of its inhibitory activities, detailed experimental protocols for key biological assays, and a visualization of its mechanism of action within the Hh signaling cascade.

Discovery and Mechanism of Action

MRT-83, chemically known as N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide, was identified as a novel acylguanidine-based antagonist of the Smoothened receptor.[1] It effectively blocks the Hh signaling pathway with nanomolar potency, demonstrating greater efficacy than the reference Smo antagonist, cyclopamine.[1]

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding event relieves the inhibition that PTCH1 exerts on Smoothened (Smo), allowing Smo to translocate to the primary cilium. This initiates a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of Hh target genes. MRT-83 exerts its inhibitory effect by directly binding to the Smoothened receptor, preventing its ciliary translocation and subsequent downstream signaling.[1]

Hedgehog Signaling Pathway and the Role of MRT-83

References

- 1. Identification and mechanism of action of the acylguanidine MRT-83, a novel potent Smoothened antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Activity of MRT-83 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (SMO) receptor, a critical transducer in the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making SMO an attractive therapeutic target. This technical guide provides a consolidated overview of the available preclinical data on MRT-83, focusing on its mechanism of action and in vivo activity. While detailed quantitative in vivo and pharmacokinetic data remain limited in publicly accessible literature, this document summarizes the foundational studies, presents available in vitro potency, and outlines relevant experimental methodologies to support further research and development.

Core Mechanism of Action

MRT-83 is an acylguanidine derivative that directly interacts with the SMO receptor.[1] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition that PTCH exerts on SMO. This allows SMO to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation and nuclear translocation of Glioma-associated oncogene (GLI) transcription factors. These factors then drive the expression of Hh target genes, which promote cell proliferation and survival.

MRT-83 acts by antagonizing SMO, thereby preventing the downstream signaling cascade even in the presence of Hh pathway activators. It has been shown to abrogate the agonist-induced trafficking of SMO to the primary cilium, a key step in signal transduction.[1]

Signaling Pathway Diagram

Caption: Mechanism of Hedgehog signaling and inhibition by MRT-83.

Quantitative Data

Comprehensive in vivo quantitative data for MRT-83 hydrochloride is limited in the public domain. The available data focuses on its in vitro potency in various cell-based assays.

Table 1: In Vitro Activity of MRT-83

| Assay Description | Cell Line / System | Agonist / Ligand | IC₅₀ Value | Reference |

| Inhibition of Proliferation | Rat Granule Neuron Precursors (GCPs) | ShhN (3 nM) | ~3 nM | [2] |

| Inhibition of Proliferation | Rat Granule Neuron Precursors (GCPs) | SAG (0.01 µM) | ~6 nM | [2] |

| BODIPY-cyclopamine Binding | HEK cells expressing human SMO (HEK-hSmo) | BODIPY-cyclopamine (BC) | 4.6 nM | [2] |

| BODIPY-cyclopamine Binding | Cells expressing mouse SMO | BODIPY-cyclopamine (BC) | 14 nM |

In Vivo Study Summary

A key study demonstrated that MRT-83 efficiently antagonizes Hh signaling in vivo. In this experiment, Sonic Hedgehog (ShhN) was administered to the lateral ventricle (LV) of adult mice, leading to an up-regulation of Patched (Ptc) gene transcription in the neighboring subventricular zone (SVZ). Co-administration of MRT-83 with ShhN completely inhibited this effect, with Ptc expression levels reportedly no different from vehicle-treated controls.

Note: Specific quantitative data such as the administered dose of MRT-83, drug concentration, and the numerical transcription levels of Ptc from this study are not available in the reviewed literature. No data on the pharmacokinetics (ADME) or efficacy in tumor xenograft models for MRT-83 hydrochloride has been identified in public-domain sources.

Experimental Protocols

Detailed protocols from the original studies are not fully available. The following represents a generalized, representative methodology for the key in vivo experiment cited.

Protocol: Stereotaxic Injection in Mice for CNS Drug Delivery

Objective: To deliver a compound directly into a specific brain region (e.g., lateral ventricle) to assess its local activity and bypass the blood-brain barrier.

Materials:

-

Adult mice (e.g., C57BL/6)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Microsyringe pump and Hamilton syringe

-

Surgical drill

-

MRT-83 hydrochloride, dissolved in a sterile vehicle (e.g., DMSO, saline)

-

Standard surgical tools (scalpel, forceps, etc.)

-

Ophthalmic ointment

-

Heating pad

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse using an approved protocol and confirm the depth of anesthesia via a toe-pinch reflex test. Apply ophthalmic ointment to prevent corneal drying. Shave the scalp and secure the animal's head in the stereotaxic frame.

-

Surgical Site Preparation: Disinfect the scalp with an antiseptic solution (e.g., betadine followed by 70% ethanol). Make a midline incision to expose the skull.

-

Coordinate Identification: Identify the bregma landmark on the skull. Based on a mouse brain atlas, determine the stereotaxic coordinates for the target region (e.g., lateral ventricle: AP -0.3mm, ML ±1.0mm, DV -2.5mm from bregma).

-

Craniotomy: Using the stereotaxic arm, move the drill to the target coordinates and create a small burr hole through the skull, being careful not to damage the underlying dura mater.

-

Injection: Lower the microsyringe needle through the burr hole to the target depth (DV coordinate). Infuse the MRT-83 solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to prevent tissue damage and backflow. The total volume is typically 1-2 µL.

-

Post-Injection: Leave the needle in place for 5-10 minutes post-injection to allow for diffusion into the tissue and minimize efflux upon withdrawal. Slowly retract the needle.

-

Closure and Recovery: Suture or apply surgical clips to close the incision. Remove the animal from the stereotaxic frame and place it on a heating pad for recovery. Monitor the animal until it is fully ambulatory. Administer post-operative analgesics as required.

-

Post-Mortem Analysis: At a predetermined time point post-injection, euthanize the animal and harvest the brain. The target tissue (e.g., SVZ) can be dissected for subsequent analysis, such as quantitative PCR (qPCR) to measure target gene expression (Ptc, Gli1).

Experimental Workflow Diagram

Caption: Workflow for in vivo analysis of MRT-83 via stereotaxic injection.

Conclusion and Future Directions

MRT-83 hydrochloride is a well-characterized, potent SMO antagonist in vitro. The initial in vivo data, though qualitative in its reporting, confirms its ability to engage its target in the central nervous system and inhibit Hedgehog pathway signaling. However, for drug development professionals, the absence of comprehensive in vivo data, including dose-response relationships, pharmacokinetic profiles, and efficacy in systemic disease models (e.g., subcutaneous xenografts), represents a significant information gap.

Future research should aim to:

-

Establish a clear pharmacokinetic and pharmacodynamic (PK/PD) relationship for MRT-83.

-

Evaluate the efficacy of systemic administration in preclinical cancer models known to be driven by Hh pathway activation.

-

Perform dose-ranging studies to determine optimal therapeutic windows and toxicity profiles.

The information provided herein serves as a foundational guide for researchers interested in utilizing MRT-83 as a pharmacological tool to probe the function of the Hedgehog pathway or as a starting point for further therapeutic development.

References

An In-depth Technical Guide to MRT-83 Hydrochloride for Manipulating Hedgehog Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MRT-83 hydrochloride, a potent and specific small-molecule antagonist of the Smoothened (Smo) receptor. MRT-83 serves as a critical tool for the investigation and manipulation of the Hedgehog (Hh) signaling pathway, a crucial cascade in embryonic development and a pathway implicated in the pathology of various cancers.

Core Data Summary

MRT-83 hydrochloride is a potent inhibitor of the Hedgehog signaling pathway.[1] Its activity has been quantified across various cell-based assays, demonstrating nanomolar efficacy.

Quantitative Data for MRT-83 Hydrochloride

| Assay Type | Cell Line | IC50 (nM) | Reference |

| Shh-light2 Luciferase Reporter Assay | Shh-light2 (NIH/3T3) | 15 | [1] |

| Alkaline Phosphatase Differentiation Assay | C3H10T1/2 | 11 | [1] |

| BODIPY-cyclopamine Binding Assay | Human Embryonic Kidney (HEK) cells expressing human Smo | 4.6 |

Mechanism of Action

MRT-83 belongs to the acylguanidine family of molecules and functions as a direct antagonist of the Smoothened (Smo) receptor, a central transducer of the Hh signaling pathway.[2] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (Ptch) alleviates the inhibition of Ptch on Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors, which then regulate the expression of Hh target genes.

MRT-83 exerts its inhibitory effect by binding to Smo, thereby preventing its activation and downstream signaling, even in the presence of Hh ligands or activating mutations in Ptch.[2] It has been shown to effectively block the agonist-induced trafficking of Smo to the primary cilium.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of MRT-83 hydrochloride are provided below.

Shh-light2 Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a Gli-responsive luciferase reporter gene.

Materials:

-

Shh-light2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin solution

-

Shh-conditioned medium (optional, as an agonist) or a Smo agonist (e.g., SAG)

-

MRT-83 hydrochloride

-

96-well cell culture plates

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-light2 cells into a 96-well plate at a density that will allow them to reach confluency at the time of the assay.

-

Cell Culture: Culture the cells in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Serum Starvation: Once confluent, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% BCS) for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of MRT-83 hydrochloride, along with a Hh pathway agonist (e.g., Shh-conditioned medium or a specific concentration of SAG). Include appropriate controls (vehicle control, agonist alone).

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 value for MRT-83 is determined by plotting the normalized luciferase activity against the log of the inhibitor concentration.

C3H10T1/2 Cell Differentiation Assay

This assay assesses the ability of MRT-83 to inhibit Hh-induced differentiation of mesenchymal stem cells into osteoblasts, measured by alkaline phosphatase activity.

Materials:

-

C3H10T1/2 cells

-

DMEM

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Shh-conditioned medium or a Smo agonist (e.g., SAG)

-

MRT-83 hydrochloride

-

96-well cell culture plates

-

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)

-

Cell lysis buffer

-

Plate reader

Procedure:

-

Cell Seeding: Seed C3H10T1/2 cells in a 96-well plate.

-

Cell Culture: Grow the cells to confluency in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Differentiation Induction: Replace the growth medium with a differentiation medium containing a Hh pathway agonist (e.g., Shh-conditioned medium or SAG) and varying concentrations of MRT-83 hydrochloride.

-

Incubation: Culture the cells for 3-5 days to induce osteoblast differentiation.

-

Cell Lysis: Wash the cells with PBS and lyse them.

-

Alkaline Phosphatase Assay: Add the alkaline phosphatase substrate to the cell lysates and incubate as per the manufacturer's instructions.

-

Data Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Determine the IC50 value of MRT-83 by plotting the alkaline phosphatase activity against the log of the inhibitor concentration.

BODIPY-cyclopamine Competitive Binding Assay

This assay directly measures the binding of MRT-83 to the Smoothened receptor by competing with a fluorescently labeled Smo antagonist, BODIPY-cyclopamine.

Materials:

-

HEK293 cells transiently or stably overexpressing human Smoothened (Smo).

-

BODIPY-cyclopamine

-

MRT-83 hydrochloride

-

Appropriate cell culture medium and plates

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Seed HEK293-Smo cells in appropriate culture vessels.

-

Competition: Treat the cells with a fixed concentration of BODIPY-cyclopamine and a range of concentrations of MRT-83 hydrochloride.

-

Incubation: Incubate the cells for a sufficient time to allow binding to reach equilibrium.

-

Washing: Wash the cells to remove unbound fluorescent ligand.

-

Analysis:

-

Flow Cytometry: Quantify the mean fluorescence intensity of the cells. A decrease in fluorescence intensity in the presence of MRT-83 indicates competitive binding.

-

Fluorescence Microscopy: Visualize and quantify the fluorescence associated with the cells.

-

-

Data Analysis: Calculate the IC50 value for MRT-83 by plotting the percentage of BODIPY-cyclopamine binding against the log of the MRT-83 concentration.

In Vivo Hedgehog Signaling Inhibition Assay

This protocol provides a general framework for assessing the in vivo efficacy of MRT-83 in a mouse model. The specific formulation of MRT-83 for injection is not publicly detailed and would require optimization.

Materials:

-

Animal model (e.g., mice with a Hh-dependent tumor xenograft or a reporter mouse line for Hh pathway activity)

-

MRT-83 hydrochloride

-

Vehicle for administration (e.g., a solution suitable for intraperitoneal or oral administration)

-

Dosing syringes and needles

Procedure:

-

Animal Model: Establish the animal model (e.g., subcutaneous implantation of Hh-pathway dependent tumor cells).

-

Drug Preparation: Formulate MRT-83 hydrochloride in a suitable vehicle for the chosen route of administration.

-

Dosing: Administer MRT-83 or vehicle to the animals according to a predetermined dosing schedule (e.g., once daily).

-

Monitoring: Monitor tumor growth (e.g., using caliper measurements) or Hh pathway activity in target tissues (e.g., through analysis of Gli1 expression).

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors or relevant tissues for further analysis (e.g., immunohistochemistry for Hh pathway markers, gene expression analysis).

-

Data Analysis: Compare the tumor growth or Hh pathway activity between the MRT-83-treated and vehicle-treated groups to determine the in vivo efficacy.

Visualizing the Molecular Landscape

The following diagrams illustrate the Hedgehog signaling pathway and the mechanism of action of MRT-83 hydrochloride.

Caption: Canonical Hedgehog Signaling Pathway.

Caption: MRT-83 Hydrochloride Mechanism of Action.

Caption: Experimental Workflow for MRT-83 Characterization.

References

Unveiling the Therapeutic Potential of MRT-83 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRT-83 hydrochloride, a potent and selective antagonist of the Smoothened (Smo) receptor. By inhibiting the Hedgehog (Hh) signaling pathway, MRT-83 hydrochloride presents a promising therapeutic avenue for cancers and other diseases driven by aberrant Hh signaling. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows to support further research and development of this compound.

Core Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

MRT-83 hydrochloride functions as a small molecule inhibitor of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] In a normal physiological state, the Patched (Ptch) receptor inhibits Smo. The binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to Ptch relieves this inhibition, allowing Smo to transduce a signal cascade that ultimately leads to the activation and nuclear translocation of Gli transcription factors. These transcription factors then induce the expression of target genes responsible for cell proliferation, differentiation, and survival.

MRT-83 hydrochloride directly antagonizes Smo, preventing its activation even in the presence of Hh ligands. This blockade of Smo activity effectively shuts down the entire downstream signaling cascade, leading to the suppression of Hh target gene expression and subsequent inhibition of Hh-driven cellular processes. Notably, MRT-83 hydrochloride has demonstrated greater potency than the reference Smo antagonist, cyclopamine, and does not affect the Wnt signaling pathway, indicating a specific mechanism of action.[1]

Quantitative Analysis of MRT-83 Hydrochloride Activity

The following tables summarize the in vitro efficacy of MRT-83 hydrochloride and related compounds across various cell lines.

Table 1: In Vitro Potency of MRT-83 Hydrochloride in Hedgehog-Responsive Cell Lines

| Cell Line | Assay Type | IC50 (nM) | Reference |

| Shh-light2 | Luciferase Reporter Assay | 15 | [2] |

| C3H10T1/2 | Alkaline Phosphatase Assay | 11 | [2] |

Table 2: Antiproliferative Activity of a Related Acylguanidine Compound (ST8117)

| Cell Line | Assay Type | IC50 (µM) | Reference |

| HT-1080 | Sulforhodamine-B Assay | 29 | [1] |

| LS180 | Sulforhodamine-B Assay | 9.7 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of MRT-83 hydrochloride's therapeutic potential.

Shh-light2 Luciferase Reporter Assay for Hh Pathway Inhibition

This assay quantitatively measures the activity of the Hedgehog signaling pathway in Shh-light2 cells, which are engineered to express firefly luciferase under the control of a Gli-responsive promoter.

Methodology:

-

Cell Culture: Culture Shh-light2 cells (murine NIH/3T3 fibroblasts) in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection agent (e.g., G418).

-

Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Treatment: The following day, replace the medium with low-serum medium (e.g., 0.5% FBS) containing varying concentrations of MRT-83 hydrochloride or vehicle control (DMSO).

-

Stimulation: Induce Hedgehog pathway activation by adding a conditioned medium containing a known concentration of Shh ligand or a Smo agonist like SAG (Smoothened Agonist).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Lysis and Luciferase Measurement: Lyse the cells using a passive lysis buffer and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Dual-Luciferase® Reporter Assay System). A constitutively expressed Renilla luciferase can be used for normalization.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal and plot the dose-response curve to calculate the IC50 value of MRT-83 hydrochloride.

Bodipy-Cyclopamine Binding Assay

This competitive binding assay assesses the ability of MRT-83 hydrochloride to displace the fluorescently labeled cyclopamine analog, Bodipy-cyclopamine, from the Smoothened receptor.

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid expressing human Smoothened.

-

Cell Preparation: After 24-48 hours, harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of Bodipy-cyclopamine and varying concentrations of MRT-83 hydrochloride or a known Smo antagonist as a positive control.

-

Incubation: Incubate the reaction mixture for a specified time (e.g., 2-4 hours) at room temperature or 4°C to reach binding equilibrium.

-

Washing: Wash the wells to remove unbound Bodipy-cyclopamine.

-

Fluorescence Measurement: Measure the fluorescence intensity of the bound Bodipy-cyclopamine using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against the concentration of MRT-83 hydrochloride to determine its ability to compete with Bodipy-cyclopamine for Smo binding and calculate the Ki or IC50 value.

In Vivo Tumor Xenograft Model

This in vivo protocol outlines a general procedure for evaluating the anti-tumor efficacy of MRT-83 hydrochloride in a mouse xenograft model.

Methodology:

-

Cell Line Selection: Choose a cancer cell line with a known dependency on the Hedgehog signaling pathway (e.g., medulloblastoma or basal cell carcinoma cell lines).

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

-

Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.

-

Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer MRT-83 hydrochloride to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition in the MRT-83 hydrochloride-treated group with the control group to assess its in vivo efficacy.

Potential Therapeutic Applications

The potent and selective inhibition of the Hedgehog signaling pathway by MRT-83 hydrochloride suggests its potential therapeutic application in a range of diseases, particularly cancers where this pathway is aberrantly activated. These include:

-

Basal Cell Carcinoma (BCC): A common skin cancer frequently driven by mutations in the Hh pathway.

-

Medulloblastoma: The most common malignant brain tumor in children, often characterized by Hh pathway activation.

-

Other Cancers: Aberrant Hh signaling has also been implicated in the progression of various other cancers, including pancreatic, prostate, lung, and breast cancer.

-

Fibrotic Diseases: The Hh pathway is involved in tissue repair and fibrosis, suggesting a potential role for MRT-83 hydrochloride in treating fibrotic conditions.

Conclusion

MRT-83 hydrochloride is a promising preclinical candidate with a well-defined mechanism of action as a potent Smoothened antagonist. The data and protocols presented in this technical guide provide a solid foundation for further investigation into its therapeutic potential. Future studies should focus on comprehensive preclinical evaluation, including pharmacokinetic and toxicological profiling, and exploration of its efficacy in a broader range of disease models to pave the way for potential clinical development.

References

An In-depth Technical Guide to MRT-83 Hydrochloride and its Interaction with Smoothened

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 hydrochloride is a potent, small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] As a member of the acylguanidine chemical class, MRT-83 demonstrates high efficacy in inhibiting Hh signaling at nanomolar concentrations, presenting a valuable tool for both basic research and as a potential therapeutic agent in Hh pathway-driven cancers. This document provides a comprehensive technical overview of MRT-83, detailing its mechanism of action, quantitative biological activity, and the experimental protocols used for its characterization.

Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog (Hh) signaling pathway is a highly conserved signal transduction cascade essential for embryonic development, tissue homeostasis, and cell proliferation.[1] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the twelve-pass transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH tonically inhibits the seven-pass transmembrane G protein-coupled receptor (GPCR), Smoothened (SMO). Ligand binding to PTCH alleviates this inhibition, allowing SMO to translocate to the primary cilium and become activated. This activation triggers a downstream signaling cascade culminating in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus to regulate the expression of Hh target genes.

MRT-83 Hydrochloride: A Potent Antagonist of Smoothened

MRT-83 hydrochloride is a synthetic small molecule that directly targets and inhibits the activity of the SMO receptor. Its chemical structure, N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide, is designed to interact with the transmembrane domain of SMO, effectively blocking its activation.

Mechanism of Action

MRT-83 functions as a direct antagonist of SMO. Its mechanism of action involves:

-

Direct Binding to SMO: MRT-83 physically interacts with the SMO receptor.

-

Inhibition of Ligand Binding: It has been shown to inhibit the binding of other molecules, such as BODIPY-cyclopamine, to SMO, suggesting a competitive or allosteric inhibition at or near the same binding site.[1]

-

Prevention of SMO Translocation: A key step in Hh pathway activation is the agonist-induced trafficking of SMO to the primary cilium. MRT-83 has been demonstrated to abrogate this translocation, thereby preventing the initiation of the downstream signaling cascade.[1]

By inhibiting SMO, MRT-83 effectively shuts down the entire Hh signaling pathway, leading to a reduction in the expression of GLI-mediated target genes responsible for cell proliferation and survival.

Quantitative Data

The biological activity of MRT-83 has been quantified in various in vitro assays. The following tables summarize the available data.

Table 1: In Vitro Efficacy of MRT-83 Hydrochloride

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Gli-Luciferase Reporter Assay | Shh-light2 | IC50 | 15 | --INVALID-LINK-- |

| Alkaline Phosphatase Assay | C3H10T1/2 | IC50 | 11 | --INVALID-LINK-- |

| BODIPY-cyclopamine Binding | HEK-hSMO | IC50 | 4.6 | --INVALID-LINK-- |

Table 2: Antiproliferative Activity of MRT-83

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| HT-1080 | Fibrosarcoma | IC50 | 29 | --INVALID-LINK-- |

| LS180 | Colorectal Adenocarcinoma | IC50 | 9.7 | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of MRT-83 with the Smoothened receptor and its effect on the Hedgehog signaling pathway.

Gli-Dependent Luciferase Reporter Assay

This assay quantitatively measures the activity of the Hh pathway by detecting the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.

Objective: To determine the IC50 of MRT-83 in inhibiting Hh pathway activation.

Materials:

-

Shh-light2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).

-

Dulbecco's Modified Eagle's Medium (DMEM).

-

Fetal Bovine Serum (FBS).

-

Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG).

-

MRT-83 hydrochloride.

-

96-well cell culture plates.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed Shh-light2 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Serum Starvation: The following day, replace the medium with low-serum DMEM (0.5% FBS) and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of MRT-83 hydrochloride in low-serum DMEM. Add the diluted compound to the respective wells.

-

Pathway Activation: To activate the Hh pathway, add a fixed concentration of Shh conditioned medium or SAG to all wells, except for the negative control wells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis: After incubation, remove the medium and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the MRT-83 concentration and fit a dose-response curve to determine the IC50 value.

Competitive Binding Assay with BODIPY-cyclopamine

This assay assesses the ability of a test compound to compete with a fluorescently labeled ligand (BODIPY-cyclopamine) for binding to the SMO receptor.

Objective: To determine if MRT-83 binds to the same or an overlapping site on SMO as cyclopamine.

Materials:

-

HEK293 cells transiently or stably overexpressing human SMO.

-

BODIPY-cyclopamine.

-

MRT-83 hydrochloride.

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Cell Preparation: Harvest the SMO-expressing HEK293 cells and resuspend them in PBS.

-

Compound Incubation: In a 96-well plate, incubate a fixed number of cells with increasing concentrations of MRT-83 hydrochloride for 30 minutes at room temperature.

-

Fluorescent Ligand Addition: Add a fixed, sub-saturating concentration of BODIPY-cyclopamine to each well and incubate for 2-4 hours at 4°C, protected from light.

-

Washing: Wash the cells with cold PBS to remove unbound BODIPY-cyclopamine.

-

Fluorescence Measurement: Measure the fluorescence intensity of the cell suspension using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the MRT-83 concentration. A decrease in fluorescence indicates competitive binding. Calculate the IC50 value, which represents the concentration of MRT-83 required to inhibit 50% of the specific binding of BODIPY-cyclopamine.

Immunofluorescence Assay for SMO Localization in the Primary Cilium

This imaging-based assay visualizes the subcellular localization of SMO to determine the effect of MRT-83 on its agonist-induced trafficking to the primary cilium.

Objective: To qualitatively and quantitatively assess the inhibition of SMO translocation to the primary cilium by MRT-83.

Materials:

-

C3H10T1/2 or NIH/3T3 cells.

-

DMEM with 10% FBS.

-

SMO agonist (e.g., SAG).

-

MRT-83 hydrochloride.

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).

-

Primary antibodies: anti-SMO and anti-acetylated α-tubulin (a marker for the ciliary axoneme).

-

Fluorescently labeled secondary antibodies.

-

DAPI for nuclear staining.

-

Coverslips and microscope slides.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. After reaching confluence, serum-starve the cells for 24 hours to induce ciliogenesis. Treat the cells with MRT-83 for 1 hour, followed by co-treatment with an SMO agonist (SAG) for 4 hours.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA for 1 hour.

-

Antibody Staining: Incubate with primary antibodies (anti-SMO and anti-acetylated α-tubulin) overnight at 4°C. The next day, wash with PBS and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Mounting: Wash with PBS, stain with DAPI for 5 minutes, and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of ciliated cells with SMO localized to the cilium in each treatment group.

Visualizations

Hedgehog Signaling Pathway and the Action of MRT-83

Caption: Mechanism of MRT-83 in the Hedgehog signaling pathway.

Experimental Workflow for Characterizing a SMO Antagonist

Caption: Workflow for the identification and characterization of a SMO antagonist.

Conclusion

MRT-83 hydrochloride is a well-characterized, potent, and specific inhibitor of the Smoothened receptor. Its ability to effectively block the Hedgehog signaling pathway at nanomolar concentrations makes it an invaluable research tool for dissecting the complexities of this pathway in both normal physiology and disease. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of MRT-83 and the discovery of novel modulators of Hedgehog signaling. For drug development professionals, MRT-83 serves as an important reference compound for the design and evaluation of next-generation SMO antagonists for the treatment of Hh-dependent malignancies.

References

Methodological & Application

Application Notes and Protocols for MRT-Series Compounds in Cell Culture Assays

Disclaimer: For research use only. Not for use in diagnostic procedures.

Introduction

The designation "MRT" in the context of cell culture inhibitors can refer to distinct classes of compounds targeting different signaling pathways. This document provides detailed application notes and protocols for two such series: MRT-83 , a potent antagonist of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway, and the MRT-series of ULK1/2 inhibitors (e.g., MRT67307, MRT68921), which are critical for the initiation of autophagy and are regulated by the mTOR pathway.

Section 1: MRT-83 Hydrochloride as a Smoothened (Smo) Antagonist

Application Notes:

MRT-83 hydrochloride is a potent and specific antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] It is utilized in cell culture assays to study Hh pathway-dependent processes such as cell proliferation, differentiation, and tumorigenesis. MRT-83 has been shown to be more potent than the commonly used Smo antagonist, cyclopamine.[2] Its mechanism of action involves inhibiting the trafficking of Smo to the primary cilium, a crucial step for Hh pathway activation.[2]

Key Applications:

-

Inhibition of Hedgehog signaling in cancer cell lines with aberrant Hh pathway activation.

-

Studying the role of Hh signaling in stem cell differentiation and development.

-

Investigating mechanisms of drug resistance related to the Hh pathway.

Data Presentation: Quantitative Data for MRT-83 Hydrochloride

| Parameter | Cell Line | Value | Reference |

| IC50 | Shh-light2 | 15 nM | [1] |

| IC50 | C3H10T1/2 | 11 nM |

Experimental Protocol: Hedgehog Signaling Inhibition Assay using Shh-light2 Cells

This protocol describes a method to quantify the inhibitory effect of MRT-83 on Sonic Hedgehog (Shh)-induced signaling in Shh-light2 cells, which contain a Gli-responsive luciferase reporter.

Materials:

-

Shh-light2 cells

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, G418, and Zeocin

-

Recombinant Shh protein

-

MRT-83 hydrochloride

-

DMSO (vehicle control)

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-light2 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of MRT-83 hydrochloride in DMSO. Create serial dilutions in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Treatment:

-

Replace the culture medium with fresh medium containing the various concentrations of MRT-83 or vehicle control (DMSO).

-

Pre-incubate the cells with the compound for 1 hour.

-

Add recombinant Shh to the wells to stimulate the Hedgehog pathway. Include a set of unstimulated control wells.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase readings to a control protein (if co-transfected) or total protein content. Plot the normalized luciferase activity against the log concentration of MRT-83 to determine the IC50 value.

Visualization of MRT-83 Mechanism of Action

Caption: Hedgehog signaling pathway and MRT-83 inhibition of Smoothened.

Section 2: MRT-Series (e.g., MRT68921) as ULK1/2 Inhibitors for Autophagy Modulation

Application Notes:

Compounds such as MRT67307 and MRT68921 are potent inhibitors of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. These kinases are essential for the initiation of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. The activity of ULK1/2 is tightly regulated by the mTOR signaling pathway; under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex, thereby inhibiting autophagy. Inhibition of ULK1/2 with these MRT compounds blocks the formation of autophagosomes and can be used to study the role of autophagy in various cellular processes, including cancer cell survival and neurodegeneration.

Key Applications:

-

Blocking autophagy induction in response to starvation or mTOR inhibition.

-

Investigating the role of autophagy in cancer cell metabolism and survival.

-

Studying the interplay between autophagy and other signaling pathways.

Data Presentation: Quantitative Data for MRT-Series ULK1/2 Inhibitors

| Compound | Target | Effective Concentration | Cell Type | Assay | Reference |

| MRT67307 | ULK1/2 | 10 µM | MEFs | Autophagy Blockade | |

| MRT68921 | ULK1/2 | 1 µM | MEFs | Autophagy Blockade | |

| MRT68921 | ULK1/2 | Varies | Lung Cancer Cells | Cell Growth Inhibition |

Experimental Protocol: LC3 Puncta Formation Assay for Autophagy Inhibition

This protocol describes the use of immunofluorescence to visualize and quantify the formation of LC3 puncta, a hallmark of autophagosome formation, and its inhibition by an MRT compound.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line

-

Complete medium (e.g., DMEM with 10% FBS)

-

Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

-

MRT68921

-

Bafilomycin A1 (optional, to assess autophagic flux)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against LC3

-

Alexa Fluor-conjugated secondary antibody

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to grow to 50-70% confluency.

-

Treatment:

-

Control Group: Incubate cells in complete medium.

-

Autophagy Induction Group: Replace complete medium with EBSS for 1-2 hours.

-

Inhibition Group: Pre-treat cells with 1 µM MRT68921 for 1 hour in complete medium, then switch to EBSS containing 1 µM MRT68921 for 1-2 hours.

-

(Optional) Autophagic Flux Group: Include wells with Bafilomycin A1 (e.g., 50 nM) in the last 2 hours of treatment to block lysosomal degradation of LC3-II.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour.

-

Incubate with primary anti-LC3 antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount coverslips on slides using mounting medium with DAPI.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images from multiple random fields for each condition.

-

Quantify the number of LC3 puncta per cell. A significant decrease in puncta in the MRT68921-treated group compared to the starvation group indicates inhibition of autophagy.

-

Visualization of MRT (ULK1/2 Inhibitor) Mechanism of Action

Caption: mTOR/Autophagy pathway and inhibition of the ULK1 complex by MRT compounds.

References

Application Notes and Protocols for MRT-83 Hydrochloride in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 hydrochloride is a potent and selective antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making SMO an attractive target for therapeutic intervention. These application notes provide a comprehensive overview and detailed protocols for the in vivo use of MRT-83 hydrochloride in mouse models, particularly focusing on cancer xenograft studies. While specific systemic administration protocols for MRT-83 hydrochloride are not extensively published, this document leverages data from structurally related compounds and general best practices to guide researchers in their study design.

Mechanism of Action: Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation can drive tumorigenesis. In the canonical "off-state," the transmembrane receptor Patched (PTCH) inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to transduce the signal. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

MRT-83 acts by directly binding to and antagonizing the SMO receptor, thereby preventing the downstream activation of GLI transcription factors and inhibiting the pro-tumorigenic effects of the Hh pathway.[1]

Figure 1: Hedgehog Signaling Pathway and the Mechanism of Action of MRT-83 HCl.

Quantitative Data Summary

Direct quantitative data from systemic in vivo efficacy studies of MRT-83 hydrochloride in mouse xenograft models is limited in publicly available literature. However, data from a topical application study and from a structurally related acylguanidine compound, MRT-92, provide valuable insights.

Table 1: In Vivo Activity of MRT-83 Hydrochloride (Topical Application)

| Compound | Animal Model | Application | Biomarker | Result | Reference |

| MRT-83 | Depilated Mice | Topical | Ptch1 mRNA in skin | Slight inhibition | [2] |

| MRT-83 | Depilated Mice | Topical | Gli1 mRNA in skin | No significant impact | [2] |

Table 2: In Vivo Efficacy of Structurally Related SMO Antagonist (MRT-92)

| Compound | Animal Model | Administration | Dosage | Endpoint | Result | Reference |

| MRT-92 | Melanoma Xenograft | Systemic | 15 mg/kg | Tumor Growth | Suppression of tumor growth | [3] |

| MRT-92 | Colorectal Cancer Xenograft (LS180) | Oral | 200 mg/kg daily for 2 weeks | Tumor Growth | 48% inhibition of tumor growth |

Note: The data for MRT-92 should be used as a guide for designing dose-ranging studies for MRT-83 hydrochloride, as optimal dosing may vary.

Experimental Protocols

The following protocols are generalized based on standard practices for in vivo mouse studies and should be adapted to specific experimental needs and institutional guidelines (IACUC).

Formulation of MRT-83 Hydrochloride for In Vivo Administration

Objective: To prepare a stable and injectable formulation of MRT-83 hydrochloride.

Materials:

-

MRT-83 hydrochloride powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Corn oil, sterile

-

OR

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile

-

Sterile vials and syringes

Procedure (Option 1: Corn Oil Formulation):

-

Prepare a stock solution of MRT-83 hydrochloride in DMSO (e.g., 20 mg/mL). Ensure complete dissolution.

-

For a final concentration of 2 mg/mL, slowly add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil.

-

Vortex thoroughly to ensure a uniform suspension.

-

Prepare fresh on the day of administration.

Procedure (Option 2: Aqueous Formulation):

-

Prepare a stock solution of MRT-83 hydrochloride in DMSO (e.g., 20 mg/mL).

-

For a 1 mL final working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix well.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of sterile saline to reach the final volume of 1 mL and mix thoroughly.

-

Prepare fresh on the day of administration.

Murine Xenograft Model Establishment

Objective: To establish subcutaneous tumors from a human cancer cell line in immunocompromised mice.

Materials:

-

Human cancer cell line with an active Hedgehog pathway (e.g., medulloblastoma, basal cell carcinoma, or specific subtypes of pancreatic or colon cancer)

-

Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional, can improve tumor take rate)

-

Syringes (1 mL) with 26-27 gauge needles

-

Calipers

Procedure:

-

Culture the selected cancer cells to ~80% confluency.

-

Harvest the cells using trypsin, wash with PBS, and perform a cell count.

-

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 10^7 cells/mL.

-

Anesthetize the mouse according to your approved institutional protocol.

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.

-

Monitor the mice regularly for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Randomize the mice into treatment and control groups.

Administration of MRT-83 Hydrochloride

Objective: To systemically deliver MRT-83 hydrochloride to tumor-bearing mice.

A. Oral Gavage (PO)

-

Based on the average weight of the mice in a group, calculate the required volume of the MRT-83 hydrochloride formulation. A typical dosing volume is 5-10 mL/kg.

-

Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for adult mice).

-

Gently restrain the mouse, ensuring its head and body are in a straight line.

-

Carefully insert the gavage needle into the esophagus and down to the stomach. Do not force the needle.

-

Administer the formulation slowly.

-

Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

B. Intraperitoneal (IP) Injection

-

Calculate the required injection volume. The maximum recommended volume for an IP injection in a mouse is 10 mL/kg.

-

Restrain the mouse to expose its abdomen.

-

Tilt the mouse slightly head-down to move the abdominal organs forward.

-

Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline.

-

Aspirate to ensure the needle has not entered a blood vessel or organ.

-

Inject the MRT-83 hydrochloride formulation slowly.

-

Withdraw the needle and return the mouse to its cage.

Efficacy Evaluation

Objective: To assess the anti-tumor effect of MRT-83 hydrochloride.

Procedure:

-

Administer MRT-83 hydrochloride or vehicle control according to the determined schedule (e.g., daily, every other day).

-

Measure tumor volumes with calipers 2-3 times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot for Hh pathway markers like GLI1).

References

- 1. Identification and mechanism of action of the acylguanidine MRT-83, a novel potent Smoothened antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological evaluation of a series of smoothened antagonists in signaling pathways and after topical application in a depilated mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for MRT-83 Hydrochloride in Developmental Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 hydrochloride is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway is fundamental to embryonic development, regulating processes such as cell fate determination, proliferation, and tissue patterning. Dysregulation of this pathway is implicated in various developmental abnormalities and cancers. MRT-83 acts by directly binding to Smo, thereby inhibiting the downstream signaling cascade.[2][3] Its high potency, with an IC50 in the nanomolar range, makes it a valuable tool for studying the intricate roles of Hh signaling in developmental biology.[1] These application notes provide detailed protocols for utilizing MRT-83 hydrochloride to investigate Hh pathway function in various experimental models.

Data Presentation

Table 1: In Vitro Efficacy of MRT-83 Hydrochloride

| Assay Type | Cell Line/System | IC50 Value | Reference |

| Hedgehog Signaling Inhibition | Shh-light2 (murine fibroblasts) | 15 nM | |

| Hedgehog Signaling Inhibition | C3H10T1/2 (murine mesenchymal stem cells) | 11 nM | |

| BODIPY-cyclopamine Binding | HEK293 cells expressing human Smo | 4.6 nM |

Signaling Pathway Diagram

Caption: Hedgehog signaling pathway and the inhibitory action of MRT-83.

Experimental Protocols

Protocol 1: In Vitro Hedgehog Pathway Inhibition Assay

This protocol describes how to assess the inhibitory effect of MRT-83 hydrochloride on Hh signaling using a luciferase reporter assay in Shh-light2 cells.

Materials:

-

Shh-light2 cells (contain a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

-

DMEM, high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Sonic Hedgehog (Shh) conditioned medium or recombinant Shh protein

-

MRT-83 hydrochloride

-

DMSO (vehicle control)

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-light2 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C, 5% CO2.

-

Serum Starvation: The following day, replace the medium with DMEM containing 0.5% FBS and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of MRT-83 hydrochloride in DMSO. The final DMSO concentration in the cell culture should be less than 0.1%.

-

Hedgehog Pathway Activation: Add Shh conditioned medium or recombinant Shh protein to the wells to activate the Hh pathway. Concurrently, add the desired concentrations of MRT-83 hydrochloride or DMSO vehicle control.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the MRT-83 hydrochloride concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Smoothened Trafficking Assay by Immunofluorescence

This protocol details the immunocytochemical analysis of Smoothened translocation to the primary cilium upon Hh pathway activation and its inhibition by MRT-83 hydrochloride.

Materials:

-

C3H10T1/2 cells or other suitable ciliated cell line

-

DMEM, high glucose

-

FBS

-

Penicillin-Streptomycin

-

Shh conditioned medium or recombinant Shh protein

-

MRT-83 hydrochloride

-

DMSO

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies: anti-Smoothened, anti-acetylated tubulin (ciliary marker)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (nuclear stain)

-

Glass coverslips

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed C3H10T1/2 cells on glass coverslips in a 24-well plate and grow to confluence.

-

Serum Starvation and Ciliogenesis: Induce ciliogenesis by serum-starving the cells in DMEM with 0.5% FBS for 24 hours.

-

Treatment: Treat the cells with Shh conditioned medium or recombinant Shh protein in the presence of various concentrations of MRT-83 hydrochloride or DMSO for 4-24 hours.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% normal goat serum in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against Smoothened and acetylated tubulin diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies and DAPI in the dark for 1 hour at room temperature.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

-

Analysis: Quantify the percentage of cilia positive for Smoothened staining in each treatment condition.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying Hh signaling with MRT-83.

In Vivo Studies

For in vivo applications, MRT-83 hydrochloride can be prepared for administration. A sample preparation protocol for stereotaxic injection in mice has been described, demonstrating its utility in studying Hh signaling in the central nervous system.

Preparation of MRT-83 for In Vivo Use:

-

Solubilization: MRT-83 hydrochloride can be dissolved in a vehicle suitable for in vivo administration. For example, a stock solution can be made in DMSO, which is then further diluted in a vehicle like corn oil or a solution of PEG300, Tween-80, and saline.

-

Administration: The route of administration will depend on the specific developmental process and model system being studied. Stereotaxic injection has been successfully used to deliver MRT-83 to the lateral ventricle of adult mice to assess its effect on Hh signaling in the subventricular zone.

Important Considerations:

-

It is crucial to perform dose-response experiments to determine the optimal concentration of MRT-83 for the specific in vivo model.

-

Appropriate vehicle controls must be included in all in vivo experiments.

-

The stability of the prepared MRT-83 solution should be considered, with freshly prepared solutions being recommended for in vivo experiments.

Conclusion

MRT-83 hydrochloride is a powerful research tool for dissecting the roles of the Hedgehog signaling pathway in developmental biology. Its high potency and specificity for the Smoothened receptor allow for precise inhibition of the pathway in both in vitro and in vivo models. The protocols outlined in these application notes provide a framework for researchers to effectively utilize MRT-83 hydrochloride in their studies of embryonic development and tissue homeostasis.

References

Application Notes and Protocols for MRT-83 Hydrochloride in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 hydrochloride is a potent and specific small molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma, making it a key target for therapeutic intervention.[2][3][4] MRT-83 acts by directly binding to SMO, thereby inhibiting the downstream signaling cascade that leads to the activation of GLI transcription factors and subsequent expression of oncogenic target genes.[1] These application notes provide detailed protocols for utilizing MRT-83 hydrochloride in cancer research to investigate its anti-tumor activity and elucidate its mechanism of action.

Mechanism of Action

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding event relieves the inhibitory effect of PTCH1 on Smoothened (SMO), a seven-transmembrane protein. The activation of SMO leads to a signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation.

MRT-83 hydrochloride is an acylguanidine derivative that functions as a potent antagonist of SMO. It directly interacts with the SMO receptor, preventing its activation even in the presence of Hh ligands. This blockade of SMO leads to the suppression of the downstream Hh signaling pathway, resulting in the inhibition of GLI-mediated gene transcription and a subsequent reduction in tumor cell growth and proliferation. Specifically, MRT-83 has been shown to abrogate the agonist-induced trafficking of SMO to the primary cilium, a key step in Hh pathway activation.

Data Presentation

In Vitro Activity of MRT-83 Hydrochloride

The following table summarizes the in vitro potency of MRT-83 hydrochloride in a key biochemical assay compared to other known SMO antagonists.

| Compound | Assay Type | Cell Line | IC50 (nM) |

| MRT-83 | BODIPY-cyclopamine binding | HEK-hSMO | 4.6 |

| GDC-0449 (Vismodegib) | BODIPY-cyclopamine binding | HEK-hSMO | - |

| LDE225 (Sonidegib) | BODIPY-cyclopamine binding | HEK-hSMO | - |

Data extracted from available literature. Note: Specific IC50 values for GDC-0449 and LDE225 in the same direct comparison study were not provided in the initial search results.

Mandatory Visualizations

Caption: Mechanism of Action of MRT-83 Hydrochloride in the Hedgehog Signaling Pathway.

Caption: General Experimental Workflow for Evaluating MRT-83 Hydrochloride.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of MRT-83 hydrochloride in cancer cell lines with active Hedgehog signaling.

Materials:

-

Cancer cell line of interest (e.g., Daoy medulloblastoma cells)

-

Complete growth medium

-

MRT-83 hydrochloride

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of MRT-83 hydrochloride in complete growth medium. The final concentration of DMSO should be less than 0.1%.

-